2,2,2-Trifluoroethyl acrylate

Catalog No.
S703386
CAS No.
407-47-6
M.F
C5H5F3O2
M. Wt
154.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethyl acrylate

CAS Number

407-47-6

Product Name

2,2,2-Trifluoroethyl acrylate

IUPAC Name

2,2,2-trifluoroethyl prop-2-enoate

Molecular Formula

C5H5F3O2

Molecular Weight

154.09 g/mol

InChI

InChI=1S/C5H5F3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2

InChI Key

VBHXIMACZBQHPX-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC(F)(F)F

Canonical SMILES

C=CC(=O)OCC(F)(F)F

The exact mass of the compound 2,2,2-Trifluoroethyl acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32611. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2,2-Trifluoroethyl acrylate (TFEA) is a highly reactive, fluorinated monomer utilized primarily to impart low surface energy, targeted hydrophobicity, and a reduced refractive index to advanced polymer systems . Typically supplied stabilized with MEHQ to ensure shelf-life during transport and storage, TFEA serves as a critical building block in the synthesis of specialty coatings, optical materials, and fluorinated elastomers . For industrial buyers and materials scientists, its core value lies in bridging the gap between standard aliphatic acrylates—which lack chemical and weather resistance—and heavily fluorinated monomers, which often present severe processability, cost, and solubility challenges.

Substituting TFEA with non-fluorinated analogs like methyl acrylate or ethyl acrylate drastically increases the refractive index and surface energy of the resulting polymer, compromising both optical clarity in photonics and water repellency in protective coatings. Conversely, attempting to substitute TFEA with more heavily fluorinated monomers (e.g., 1,1,1,3,3,3-hexafluoroisopropyl acrylate) alters the electronic environment of the propagating radical, significantly reducing the monomer's reactivity ratio [1]. This kinetic mismatch makes random copolymerization with standard aliphatic acrylates highly inefficient, leading to blocky, heterogeneous polymers that complicate industrial scale-up and destabilize formulation consistency.

Optical Performance: Refractive Index Suppression

In optical polymer formulations, achieving a low refractive index is critical for anti-reflective coatings and waveguide cladding. Poly(2,2,2-trifluoroethyl acrylate) (PTFEA) exhibits a significantly reduced refractive index of 1.407–1.411, compared to the standard baseline of poly(methyl methacrylate) (PMMA) at approximately 1.49 . This quantitative reduction is driven by the trifluoroethyl group, which lowers molar refractivity while maintaining optical clarity.

Evidence DimensionPolymer Refractive Index (n_D)
Target Compound Data1.407 - 1.411
Comparator Or Baseline~1.49 (PMMA baseline)
Quantified Difference~0.08 reduction in refractive index
ConditionsStandard optical polymer characterization at 20°C

Enables the procurement of a monomer that meets strict low-refractive-index tolerances required for advanced display coatings and optical fiber cladding.

Surface Protection: Crevice Corrosion Resistance

When applied as a protective thin film via admicellar polymerization on aluminum alloys, PTFEA demonstrates measurable barrier properties against salt solutions compared to non-fluorinated analogs. In a 24-hour crevice corrosion test using 3.5 wt% NaCl, PTFEA films restricted the corroded area to just 20%. In direct head-to-head comparison, a PMMA film allowed 33% corrosion, while the bare aluminum control suffered 65% corrosion [1]. The enhanced hydrophobicity of the trifluoroethyl group delays aqueous salt uptake significantly better than methyl esters.

Evidence DimensionCorroded Area Percentage (24h test)
Target Compound Data20% (PTFEA film)
Comparator Or Baseline33% (PMMA film) / 65% (Bare Aluminum)
Quantified Difference39% relative reduction in corrosion area vs PMMA
ConditionsAluminum alloy coupons, 3.5 wt% NaCl solution, 24-hour crevice test

Provides quantitative justification for selecting TFEA over cheaper aliphatic acrylates in high-performance aerospace and marine protective coatings.

Processability: Ideal Random Copolymerization Kinetics

For industrial scale-up of fluorinated copolymers, predictable monomer incorporation is essential to avoid batch-to-batch variations in surface energy. In Reversible Addition-Fragmentation Chain Transfer (RAFT) copolymerization with n-butyl acrylate (nBuA), TFEA exhibits a reactivity ratio of r_TFEA = 0.94, while r_nBuA = 1.10 [1]. The product of these ratios (r1 × r2 ≈ 1.03) indicates a near-ideal random copolymerization. This contrasts with more heavily fluorinated or sterically hindered acrylates, which often show disparate reactivity ratios that lead to blocky, inconsistent microstructures.

Evidence DimensionReactivity Ratios (r1, r2)
Target Compound Datar_TFEA = 0.94, r_nBuA = 1.10 (Product ≈ 1.03)
Comparator Or BaselineDisparate reactivity pairs (r1 × r2 deviates significantly from 1)
Quantified DifferenceNear-ideal random distribution of fluorinated units
ConditionsRAFT copolymerization in DMF at 65 °C using dibenzyl trithiocarbonate (DBTTC)

Ensures highly reproducible, uniform fluorine distribution along the polymer backbone, simplifying manufacturing and quality control in commercial resin production.

Thermal Behavior: Low Glass Transition Temperature (Tg)

Unlike many rigid fluoropolymers that are prone to cracking under thermal stress, poly(TFEA) acts as a flexible, soft segment. The homopolymer exhibits a low glass transition temperature (Tg) of approximately -10 °C . When compared to poly(methyl methacrylate) (Tg ≈ 105 °C) or rigid fluorinated methacrylates, TFEA provides essential elastomeric properties at room temperature while retaining fluorinated chemical resistance.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data~ -10 °C
Comparator Or Baseline~ 105 °C (PMMA) or >60 °C (rigid fluoromethacrylates)
Quantified DifferenceShift from glassy to rubbery state at room temperature
ConditionsStandard thermal analysis (DSC) of homopolymer

Critical for formulating flexible sealants, impact-resistant coatings, and amphiphilic block copolymers where a soft, low-surface-energy block is required.

Anti-Reflective Optical Coatings and Waveguide Cladding

Directly leveraging the refractive index suppression of PTFEA (n ≈ 1.41), TFEA is a highly effective monomer for synthesizing optical fiber cladding and anti-reflective display coatings. It provides the necessary optical clarity and low molar refractivity required to minimize signal loss and glare, outperforming standard PMMA-based resins .

Aerospace and Marine Anti-Corrosion Films

Driven by its measurable hydrophobicity and proven ability to restrict crevice corrosion to 20% in 24-hour salt tests, TFEA is highly suited for admicellar polymerization onto aluminum alloys. It is selected in aerospace and marine procurement for thin-film protective barriers where standard acrylics fail to delay aqueous salt uptake [1].

Scalable Fluorinated Elastomers and Soft Sealants

Because poly(TFEA) maintains a low Tg of approximately -10 °C, it acts as a flexible, rubbery segment at room temperature. This makes TFEA an essential precursor for specialty sealants, gaskets, and elastomeric coatings that require both the chemical inertness of a fluoropolymer and the mechanical flexibility of a soft acrylate.

Tunable Amphiphilic Block Copolymers via RAFT

Thanks to its near-ideal reactivity ratios (r ≈ 0.94) with common monomers like n-butyl acrylate, TFEA is highly suited for controlled radical polymerizations (e.g., RAFT). It allows manufacturers to scale up the production of well-defined amphiphilic block and random copolymers without the microstructural heterogeneity caused by highly disparate reactivity pairs [2].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.83%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (82.61%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (82.61%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (82.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

407-47-6

Wikipedia

2,2,2-Trifluoroethyl acrylate

General Manufacturing Information

2-Propenoic acid, 2,2,2-trifluoroethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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